
1-(Cyclopropylmethyl)-5-(trifluoromethyl)triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triazoles are a family of five-membered rings that contain three nitrogen atoms and two double bonds . They are planar and aromatic . The 1,2,3-triazole moiety is considered to be a pharmacophore, meaning it can interact with specific biological targets .
Synthesis Analysis
A robust and versatile protocol for synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allowed for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .Molecular Structure Analysis
The four triazole isomers (1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 2H-1,2,4-) differ by the arrangement of the nitrogen atoms and the locations of their three hydrogen atoms . All of the triazoles are planar and aromatic .Chemical Reactions Analysis
In 1910, German chemists Otto Dimroth and Gustav Fester synthesized 1H-1,2,3-triazole by heating a solution of hydrazoic acid (HN3) and acetylene at 100 ºC for 70 h . Sodium azide can be used in place of HN3 if the solution is acidified .Physical And Chemical Properties Analysis
1H-1,2,3-Triazole, like all triazoles, is highly soluble in water . In aqueous solution it tautomerizes to its 2H-isomer with a 1H/2H ratio of ≈1:2 . Both isomers have essentially the same melting and boiling points, making them very difficult to separate from each other .Scientific Research Applications
Triazole-Based Scaffolds in Peptidomimetics
1-(Cyclopropylmethyl)-5-(trifluoromethyl)triazole-4-carboxylic acid, as a triazole derivative, plays a significant role in the synthesis of peptidomimetics and biologically active compounds. A study by Ferrini et al. (2015) demonstrates the use of 5-amino-1,2,3-triazole-4-carboxylic acid, a related molecule, in preparing collections of these compounds, indicating the potential of triazole derivatives in this area of research (Ferrini et al., 2015).
Solid-Phase Peptide Synthesis
In the context of solid-phase peptide synthesis, the cycloaddition of azides to alkynes, forming triazoles, is crucial. Tornøe et al. (2002) reported on the copper(I)-catalyzed cycloaddition of alkynes to azides on solid-phase, producing 1,4-substituted triazoles, a process likely relevant for derivatives like 1-(cyclopropylmethyl)-5-(trifluoromethyl)triazole-4-carboxylic acid (Tornøe et al., 2002).
Antimicrobial Activity
The antimicrobial activity of substituted 1,2,3-triazoles has been a subject of study, as demonstrated by Holla et al. (2005). They synthesized two substituted 1,2,3-triazoles and screened them for antimicrobial activity, hinting at the potential of triazole derivatives in this field (Holla et al., 2005).
Environmentally Friendly Synthesis
The synthesis of 1,4,5-trisubstituted-1,2,3-triazoles using an eco-friendly DBU–water system was reported by Singh et al. (2013). This method offers advantages in terms of atom economy and environmental impact, indicating the green chemistry potential of triazole derivatives (Singh et al., 2013).
Supramolecular Interactions
Research by Schulze and Schubert (2014) highlights the diverse supramolecular interactions of 1,2,3-triazoles, suggesting that derivatives like 1-(cyclopropylmethyl)-5-(trifluoromethyl)triazole-4-carboxylic acid could play a significant role in supramolecular and coordination chemistry (Schulze & Schubert, 2014).
Mechanism of Action
The 1,2,3-triazole moiety is considered to be a pharmacophore in that it can interact with specific biological targets . It is a component of such pharmaceuticals as the cephalosporin antibiotic cefatrizine; tazobactam, which broadens the spectrum of certain antibiotics; and carboxyamidotriazole, a calcium channel blocker that may be useful to combat cancer .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(cyclopropylmethyl)-5-(trifluoromethyl)triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3O2/c9-8(10,11)6-5(7(15)16)12-13-14(6)3-4-1-2-4/h4H,1-3H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBQQENVDVKGCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=C(N=N2)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylmethyl)-5-(trifluoromethyl)triazole-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-fluoro-3-methyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2717225.png)
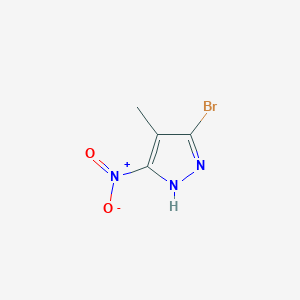
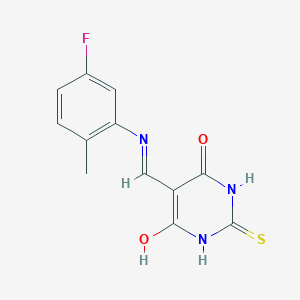
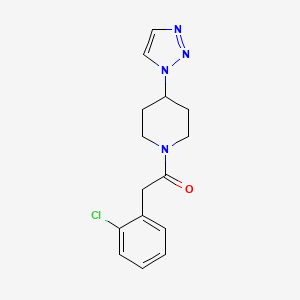
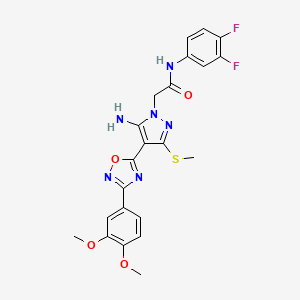

![(Z)-methyl 2-(4-ethoxy-2-((5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2717236.png)
![N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B2717237.png)
![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2717238.png)
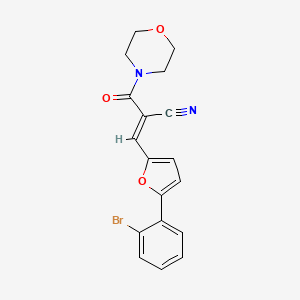

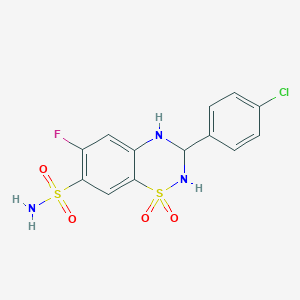
![1-(6-nitro-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B2717243.png)